2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate

Description

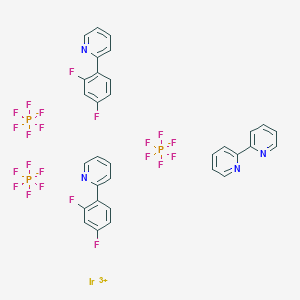

The compound 2-(2,4-difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate (IUPAC name: 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate) is a heteroleptic iridium(III) complex with the formula [Ir(dfppy)₂(bpy)]PF₆, where dfppy = 2-(2,4-difluorophenyl)pyridine and bpy = 2,2'-bipyridine. Its molecular weight is 1009.70 g/mol, and it is typically isolated as a yellow, air-sensitive powder .

Properties

Molecular Formula |

C32H22F22IrN4P3 |

|---|---|

Molecular Weight |

1165.6 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate |

InChI |

InChI=1S/2C11H7F2N.C10H8N2.3F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-7H;1-8H;;;;/q;;;3*-1;+3 |

InChI Key |

MCXLALBHPRPNHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction begins with iridium(III) chloride hydrate (IrCl3·nH2O) and dfppy ligands in a 1:2.2 molar ratio. A base, such as sodium carbonate (Na2CO3), is added to deprotonate the dfppy ligands, facilitating coordination to the iridium center. The mixture is refluxed in a 3:1 v/v solvent system of 2-ethoxyethanol and water at 120°C for 24 hours under a nitrogen atmosphere. This solvent combination balances solubility and reactivity, while the inert environment prevents oxidation of sensitive intermediates.

Table 1: Reaction Parameters for [{Ir(dfppy)2Cl}2] Synthesis

| Reagent | Amount (mmol) | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|

| IrCl3·3H2O | 1.0 | 2-ethoxyethanol/H2O | 120°C | 24 h | 65% |

| dfppy | 2.2 | (3:1 v/v) | |||

| Na2CO3 | 3.0 |

After cooling, the crude product is extracted with dichloromethane (CH2Cl2), washed with brine, and dried over anhydrous sodium sulfate. Column chromatography on silica gel using a 100:3 v/v mixture of CH2Cl2 and methanol yields the dimer as a red solid.

Ligand Substitution to Form Mononuclear Complexes

The dimeric intermediate is cleaved using a bidentate py-py ligand to form the mononuclear complex [Ir(dfppy)2(py-py)]Cl. This step introduces the neutral py-py ligand, which occupies two coordination sites on the iridium center.

Solvent and Stoichiometric Considerations

A mixture of [{Ir(dfppy)2Cl}2] (0.47 mmol) and py-py (0.705 mmol) is refluxed in a 1:2 v/v methanol/CH2Cl2 solvent system for 24 hours under nitrogen. The methanol enhances ligand solubility, while CH2Cl2 stabilizes the iridium complex. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete consumption of the dimer.

Table 2: Ligand Substitution Reaction Parameters

| Reagent | Amount (mmol) | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|

| [{Ir(dfppy)2Cl}2] | 0.47 | MeOH/CH2Cl2 (1:2) | Reflux | 24 h | 73% |

| py-py | 0.705 |

Purification via silica column chromatography with a 5:1 v/v n-hexane/ethyl acetate eluent affords the mononuclear chloride complex as a yellow solid. Crystallization from ethyl acetate yields block-shaped crystals suitable for X-ray diffraction analysis.

Counterion Exchange to Trihexafluorophosphate

The final step replaces the chloride counterion with hexafluorophosphate (PF6−) to enhance solubility and stability.

Metathesis Reaction Protocol

The chloride complex [Ir(dfppy)2(py-py)]Cl is dissolved in acetonitrile (MeCN), and a three-fold molar excess of potassium hexafluorophosphate (KPF6) in aqueous solution is added. The mixture is stirred at room temperature for two hours, during which the PF6− ions displace chloride, precipitating the target compound.

Table 3: Metathesis Reaction Conditions

| Reagent | Amount (mmol) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| [Ir(dfppy)2(py-py)]Cl | 0.05 | MeCN | RT | 2 h | 85% |

| KPF6 | 0.15 | H2O |

The product is filtered, washed with cold water, and dried under vacuum. Recrystallization from a mixture of CH2Cl2 and diethyl ether enhances purity.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography remains the primary purification method, with eluent systems tailored to polarity:

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy : 1H and 19F NMR confirm ligand coordination and counterion presence. The dfppy ligands exhibit characteristic fluorine resonances at δ −110 to −115 ppm.

-

Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 1165.6 corresponding to [Ir(dfppy)2(py-py)]3+.

-

X-ray Crystallography : Single-crystal analysis reveals a distorted octahedral geometry around iridium, with bond lengths of 2.04–2.08 Å for Ir–N and 1.98–2.02 Å for Ir–C.

Comparative Analysis of Synthetic Methodologies

Solvent Systems

Yield Optimization

Chemical Reactions Analysis

(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions due to the presence of the iridium(III) center.

Substitution: Ligand substitution reactions can occur, where the ligands around the iridium center are replaced by other ligands.

Photoredox Catalysis: It acts as a photoredox catalyst in visible light-mediated reactions, such as C-H arylation.

Common reagents used in these reactions include quinuclidine, potassium phosphate, and methyl pentafluorobenzoate . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Catalysis

The iridium complex is notable for its role as a catalyst in various chemical reactions, particularly in:

- C-H Activation : The compound facilitates the activation of C-H bonds, which is crucial for synthesizing complex organic molecules. Iridium-based catalysts are known for their efficiency in promoting reactions under mild conditions.

| Reaction Type | Catalyst Used | Efficiency |

|---|---|---|

| C-H Activation | Iridium Complex | High |

| Cross-Coupling | Iridium(III) Catalyst | Moderate |

Materials Science

This compound is utilized in the development of advanced materials, particularly in:

- Organic Light Emitting Diodes (OLEDs) : The iridium complex exhibits phosphorescent properties that make it suitable for use in OLEDs, enhancing light emission efficiency and color purity.

| Material Type | Application | Performance |

|---|---|---|

| OLEDs | Light Emission | High Efficiency |

| Photovoltaics | Solar Cells | Moderate |

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that the iridium complex may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Study 1: Catalytic Efficiency

A study demonstrated the effectiveness of the iridium complex in facilitating C-H activation reactions. The results indicated a significant increase in reaction rates compared to traditional catalysts, showcasing its potential in synthetic organic chemistry.

Case Study 2: Anticancer Properties

Research conducted on the cytotoxicity of this compound revealed promising results against several cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate involves the absorption of visible light, which promotes the iridium center to an excited state. This excited state can then participate in various photochemical reactions, such as electron transfer and energy transfer processes . The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in photocatalytic reactions or the emission of light in OLEDs .

Comparison with Similar Compounds

Structural Variations and Ligand Effects

Ligand Substitutions

[Ir(ppy)₂(bpy)]PF₆ (ppy = 2-phenylpyridine):

- Difference : Lacks fluorine substituents on the phenyl ring.

- Impact : Reduced electron-withdrawing effects lead to higher-energy emission (~450–480 nm) compared to dfppy-based complexes. This shifts applications toward UV-blue light-emitting devices .

[Ir(dfppy)₂(pic)] (FIrpic; pic = picolinate):

- Difference : Replaces bpy with picolinate as the ancillary ligand.

- Impact : Improves solubility and device efficiency in OLEDs, with emission maxima at ~470 nm. The picolinate ligand enhances charge balance in electroluminescent layers .

[Ir(dfppy)₂(L1)] (L1 = oxadiazole-based ligand):

- Difference : Uses a photochromic ancillary ligand (ODZ).

- Impact : Enables luminescence tuning via ligand-centered energy transfer, expanding use in optoelectronic switches .

Fluorination Effects

- Enhanced Stability: Fluorinated ligands (e.g., dfppy) increase oxidative stability and reduce aggregation-induced quenching in OLEDs compared to non-fluorinated analogs like ppy .

- Redox Properties : The electron-withdrawing fluorine atoms lower the HOMO energy, facilitating hole injection in OLEDs and improving photocatalytic efficiency .

Photophysical and Electronic Properties

| Compound | Main Ligands | Ancillary Ligand | Emission λ (nm) | Quantum Yield (%) | Key Application |

|---|---|---|---|---|---|

| [Ir(dfppy)₂(bpy)]PF₆ | dfppy | bpy | 470–500 | ~60–70 | OLEDs, Photocatalysts |

| [Ir(ppy)₂(bpy)]PF₆ | ppy | bpy | 450–480 | ~50–60 | Photoredox Catalysts |

| FIrpic | dfppy | picolinate | 470 | ~75 | High-Efficiency OLEDs |

| [Ir(dfppy)₂(pic-TPA)] | dfppy | pic-TPA | N/A | N/A | Anticancer Agents |

- Quantum Yield: Fluorinated complexes generally exhibit higher quantum yields due to suppressed non-radiative decay .

- Emission Tuning : Ancillary ligands like ODZ or pic-TPA allow emission color modulation (e.g., red-shifting with extended conjugation) .

Biological Activity

The compound 2-(2,4-difluorophenyl)pyridine combined with iridium(3+) and 2-pyridin-2-ylpyridine, particularly in the form of trihexafluorophosphate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C33H18F6IrN4P

- Molecular Weight : 837.72 g/mol

This complex features a cyclometalated iridium center coordinated to two pyridine-based ligands, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that cyclometalated iridium(III) complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves:

- Mitochondrial Targeting : These complexes preferentially accumulate in mitochondria, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and subsequent induction of apoptosis and autophagy in cancer cells .

-

Cytotoxicity : The iridium complex shows varying IC50 values across different cancer cell lines. For instance:

Cell Line IC50 (μM) A2780 1.18 MCF-7 9.6 HCT116 3.7 A549 16.0

These results indicate that the compound is particularly effective against ovarian cancer cells compared to others .

Antibacterial Activity

The compound also exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve:

- Membrane Disruption : The complexes can disrupt bacterial membranes, leading to increased permeability and cell death.

- Synergistic Effects : When combined with conventional antibiotics, these iridium complexes enhance the overall antibacterial efficacy, highlighting their potential use in combination therapies .

Case Studies

- Combination Therapy with Fluconazole : A study explored the combination of an iridium(III) complex with fluconazole against drug-resistant Candida albicans. The results showed that while the iridium complex alone had limited effect on biofilm formation, the combination significantly inhibited biofilm development and hyphal formation in a dose-dependent manner .

- Mechanistic Insights : Research indicates that these complexes induce oxidative stress in fungal cells by increasing intracellular ROS levels and disrupting mitochondrial membrane potential, ultimately leading to programmed cell death in C. albicans .

Q & A

Basic: What are the optimal synthetic routes for preparing this Ir(III) complex and its ligands?

Answer:

The synthesis involves two critical steps: (1) ligand preparation via Pd-catalyzed C–H arylation and (2) cyclometalation with IrCl₃.

-

Ligand Synthesis :

- Pd-catalyzed C–H Arylation : React 2-chloro-5-(trifluoromethyl)pyridine with (2,4-difluorophenyl)boronic acid under Pd catalysis (e.g., PdCl(C₃H₅)(dppb)), yielding 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine in 82% yield .

- Regioselectivity : Electron-deficient aryl bromides are preferred due to faster oxidative addition to Pd .

-

Cyclometalation :

| Method | Conditions | Yield/Scale | Reference |

|---|---|---|---|

| Pd-catalyzed C–H arylation | Toluene/MeOH, 110°C, 16h, 2 mol% Pd | 82% yield | |

| Cyclometalation | IrCl₃·xH₂O, 2-pyridinecarboxylic acid | 20–30 g batch |

Basic: What spectroscopic techniques are most effective for characterizing this complex?

Answer:

Key techniques include:

- NMR Spectroscopy : Confirms ligand structure and purity (e.g., ¹⁹F NMR for fluorinated groups) .

- X-ray Crystallography : Resolves coordination geometry and bond lengths (e.g., Ir–N/C distances in octahedral complexes) .

- Mass Spectrometry (HRMS) : Validates molecular weight and PF₆⁻ counterion presence .

- Photoluminescence Spectroscopy : Measures emission spectra and quantum yields (e.g., λₑₘ ≈ 450–550 nm for blue-green emission) .

Advanced: How do electron-withdrawing substituents (e.g., CF₃, F) influence photophysical properties?

Answer:

Fluorine and trifluoromethyl groups enhance luminescence efficiency and tune emission wavelengths via:

- Ligand-Centered (LC) Effects : Electron-withdrawing groups stabilize the π* orbitals, increasing the energy gap (blue shift) .

- Spin-Orbit Coupling (SOC) : Heavy Ir(III) ion enhances intersystem crossing, leading to strong phosphorescence .

Example : Replacing phenylpyridine (ppy) with 2-(2,4-difluorophenyl)pyridine (dfppy) shifts emission from green (ppy, ~510 nm) to blue (dfppy, ~470 nm) .

Advanced: What strategies address low yields in C–H bond activation during ligand synthesis?

Answer:

Improve catalytic efficiency by:

- Optimizing Oxidative Addition : Use electron-deficient aryl bromides (e.g., 4-CN or 4-CO₂Et substituents) to accelerate Pd insertion .

- Phosphine-Free Conditions : Avoid steric hindrance from bulky ligands; use PdCl(C₃H₅)(dppb) for better turnover .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Advanced: How do ancillary ligands modulate biological activity in anti-tumor applications?

Answer:

Ancillary ligands (e.g., bipyridine derivatives) enhance mitochondrial targeting and immunomodulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.